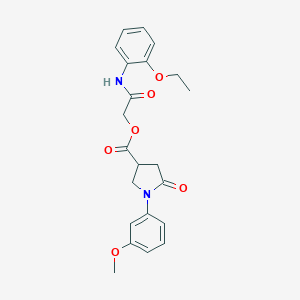
2-(2-Ethoxyanilino)-2-oxoethyl 1-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Ethoxyanilino)-2-oxoethyl 1-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate is a chemical compound that has gained significant attention from researchers due to its potential applications in scientific research. This compound is commonly referred to as EPPC and has been found to have a wide range of biochemical and physiological effects.
作用机制
The mechanism of action of EPPC is not fully understood, but it is believed to involve the modulation of intracellular signaling pathways. EPPC has been found to inhibit the activity of the enzyme phospholipase C, which is involved in intracellular signaling. EPPC has also been found to inhibit the activity of the transcription factor NF-κB, which is involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
EPPC has been found to have a wide range of biochemical and physiological effects. EPPC has been found to modulate the activity of T cells, which play a critical role in the immune response. EPPC has also been found to have anti-inflammatory effects and has been used in the study of inflammatory diseases such as rheumatoid arthritis. Additionally, EPPC has been found to have antitumor activity and has been studied as a potential cancer treatment.
实验室实验的优点和局限性
EPPC has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. EPPC is also relatively inexpensive, making it an attractive option for researchers on a budget. However, there are also limitations to the use of EPPC in lab experiments. EPPC has low solubility in water, which can make it difficult to work with in certain experiments. Additionally, EPPC has not been extensively studied in vivo, so its effects in living organisms are not well understood.
未来方向
There are several future directions for research on EPPC. One area of research is the study of EPPC in the treatment of inflammatory diseases such as rheumatoid arthritis. Another area of research is the study of EPPC in cancer treatment. Additionally, further studies are needed to fully understand the mechanism of action of EPPC and its effects in living organisms.
合成方法
The synthesis of EPPC involves a series of chemical reactions that result in the formation of the final product. The starting materials for the synthesis of EPPC are 1-(3-methoxyphenyl)-5-oxo-2-pyrrolidinecarboxylic acid and 2-ethoxyaniline. The two compounds are combined and reacted with a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the intermediate compound. The intermediate is then treated with ethyl chloroformate to form the final product, EPPC.
科学研究应用
EPPC has been found to have a wide range of scientific research applications. One of the primary applications of EPPC is in the study of the immune system. EPPC has been found to modulate the activity of T cells, which play a critical role in the immune response. EPPC has also been found to have anti-inflammatory effects and has been used in the study of inflammatory diseases such as rheumatoid arthritis.
属性
分子式 |
C22H24N2O6 |
|---|---|
分子量 |
412.4 g/mol |
IUPAC 名称 |
[2-(2-ethoxyanilino)-2-oxoethyl] 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C22H24N2O6/c1-3-29-19-10-5-4-9-18(19)23-20(25)14-30-22(27)15-11-21(26)24(13-15)16-7-6-8-17(12-16)28-2/h4-10,12,15H,3,11,13-14H2,1-2H3,(H,23,25) |
InChI 键 |
XZXTUNGSXDRMJV-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1NC(=O)COC(=O)C2CC(=O)N(C2)C3=CC(=CC=C3)OC |
规范 SMILES |
CCOC1=CC=CC=C1NC(=O)COC(=O)C2CC(=O)N(C2)C3=CC(=CC=C3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-{[4-(ethoxycarbonyl)phenyl]amino}-2-oxoethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270824.png)
![6-bromo-N-[4-(3,5-dimethylphenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270826.png)
![6-bromo-N-(4-bromo-3-methylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270828.png)
![6-bromo-N-(4-bromo-3,5-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270829.png)
![6-bromo-N-(4-bromo-2-methylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270831.png)
![6-bromo-N-(2,3-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270832.png)
![6-bromo-N-(3,4-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270833.png)
![6-bromo-N-(5-chloro-2-methylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270836.png)
![6-bromo-N-(3-chloro-2-methylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270837.png)
![6-bromo-N-[4-(4-tert-butylphenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270838.png)
![6-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270841.png)
![6-bromo-N-(2,4-dichlorophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270843.png)